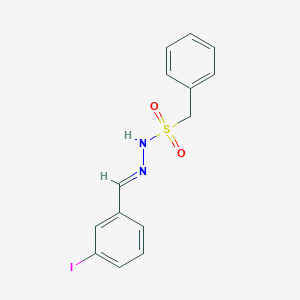![molecular formula C20H22N2O2 B5577488 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone is a derivative within the broader class of piperazine compounds. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and material science. The interest in this specific compound arises from its structural features that incorporate both piperazinone and phenyl moieties, suggesting potential for unique biological activity or chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone, often involves multi-step synthetic routes that include key reactions such as cyclocondensation, acylation, and refluxing with dimethylformamide dimethyl acetal (DMF–DMA) without solvent. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety involves refluxing of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, yielding good yields through simple and efficient methods (Bhat et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone typically involves techniques such as single-crystal X-ray crystallography. This method confirms the three-dimensional structure of the molecules, revealing details about their stereochemistry and molecular conformations. For example, the molecular structure of enaminones containing morpholine moiety has been elucidated using this technique, highlighting the utility of structural analysis in understanding the chemical nature of these compounds (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Biginelli Synthesis : Enaminones related to the chemical structure have been synthesized via a Biginelli reaction, showcasing the compound's utility in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds were synthesized using a simple and efficient method, demonstrating the versatility of piperazine-based compounds in organic synthesis (Bhat et al., 2018).
Pharmacological Applications
- Antibacterial and Enzyme Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent bacterial biofilm and MurB inhibitors. These compounds showed significant in vitro antibacterial and cytotoxic activities, with one compound exhibiting superior efficacy compared to Ciprofloxacin in biofilm inhibition activities. This highlights the potential of piperazine derivatives in developing new antibacterial agents (Mekky & Sanad, 2020).
Agricultural Chemistry
- Herbicides and Plant Growth Regulators : Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. The study synthesized new chemical families incorporating a piperazine ring and aryl(thio)carbamoyl groups, demonstrating significant herbicidal activity against Triticum aestivum. This research underscores the utility of piperazine compounds in agricultural chemistry, offering new avenues for the development of herbicides and growth regulators (Stoilkova et al., 2014).
Drug Development and Metabolism Studies
- Metabolic Disposition : The metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, was studied in various species, including its absorption, distribution, metabolism, and elimination. This research provides valuable insights into the metabolic pathways of drugs containing piperazine structures, essential for drug development and safety evaluation (Miraglia et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[2-(4-methylphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-3-7-17(8-4-15)13-19(23)21-11-12-22(20(24)14-21)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELFTVGRVIWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)



![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)